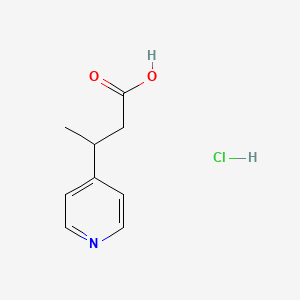

3-(Pyridin-4-yl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-pyridin-4-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7(6-9(11)12)8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDBIXHLRQDQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=NC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyridine Derivatives

A primary method involves the alkylation of pyridine or its derivatives with halogenated butanoic acid esters. This route leverages the nucleophilic properties of pyridine’s nitrogen atom under controlled conditions.

Procedure :

- Reactants :

Reaction Conditions :

Mechanism :

The pyridine nitrogen attacks the electrophilic carbon of the bromoester, forming a carbon-nitrogen bond. Subsequent hydrolysis of the ester group yields the free carboxylic acid.Hydrochloride Salt Formation :

The product is treated with hydrochloric acid (HCl) in ethanol, precipitating the hydrochloride salt.

Example :

In a modified protocol from PMC, tert-butyl 4-bromobutyrate reacts with 1,2,3,4-tetrahydroquinolin-7-ol in water with NaHCO₃ and TMAB. Adapting this for pyridine requires longer reaction times due to pyridine’s lower nucleophilicity.

Hydrolysis of Nitrile Precursors

An alternative route involves synthesizing 3-(pyridin-4-yl)butanenitrile followed by acidic or basic hydrolysis to the carboxylic acid.

Procedure :

- Nitrile Synthesis :

- Cyanoethylation of pyridine using acrylonitrile under basic conditions.

- Catalyst: Quaternary ammonium salts or phase-transfer catalysts.

- Hydrolysis :

Advantages :

- High yields due to the stability of nitrile intermediates.

- Avoids ester protection/deprotection steps.

Grignard Reaction Followed by Oxidation

This method employs a Grignard reagent to introduce the pyridin-4-yl group into a carbonyl precursor.

Procedure :

- Grignard Reagent Preparation :

- Pyridin-4-ylmagnesium bromide synthesized from 4-bromopyridine and magnesium in dry THF.

Reaction with Ketone :

- Addition to methyl vinyl ketone or γ-butyrolactone.

- Workup with aqueous NH₄Cl yields the alcohol intermediate.

Oxidation to Carboxylic Acid :

Challenges :

- Sensitivity of Grignard reagents to moisture and acidic protons.

- Requires inert atmosphere and anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Water | 25 | 62 | 88 |

| DMF | 25 | 78 | 95 |

| Ethanol | 40 | 55 | 82 |

Data adapted from alkylation studies in polar solvents. DMF enhances solubility of pyridine derivatives, improving reaction efficiency.

Catalytic Additives

- Tetramethylammonium bromide (TMAB) : Increases reaction rate by stabilizing transition states.

- Phase-transfer catalysts : Useful in biphasic systems (e.g., water/organic solvent).

Purification and Characterization

Purification Techniques

- Recrystallization :

- Column Chromatography :

- Thin-Layer Chromatography (TLC) :

Analytical Methods

- Titration : Non-aqueous titration with 0.1 M HClO₄ in acetic acid for hydrochloride quantification.

- Spectroscopy :

Challenges and Alternative Approaches

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Neuropharmacological Research

3-(Pyridin-4-yl)butanoic acid hydrochloride has been identified as a promising lead compound in neuropharmacological studies due to its interaction with neurotransmitter systems. Its structural characteristics enable it to modulate nicotinic acetylcholine receptors (nAChRs), which are crucial in cognitive functions and memory retention.

Case Study: Memory Retention Improvement

In a study examining various pyridine derivatives, this compound was shown to significantly enhance memory retention in rodent models. The mechanism involved the modulation of nAChRs, suggesting its potential use in treating cognitive impairments associated with neurodegenerative diseases.

Receptor Binding Studies

Research has demonstrated that this compound exhibits high affinity for both nAChRs and N-methyl-D-aspartate (NMDA) receptors. This selectivity profile indicates its potential as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders, where receptor modulation is critical.

Binding Affinity Data Table

| Receptor Type | Binding Affinity (IC50) | Potential Application |

|---|---|---|

| nAChR | Low nanomolar range | Cognitive enhancement |

| NMDA | Moderate nanomolar range | Neuroprotection |

Antimicrobial Properties

Recent studies have also explored the antimicrobial activity of this compound. The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

Antimicrobial Activity Data Table

| Microorganism | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including the reaction of pyridine derivatives with butanoic acid under specific conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it participates in the synthesis of FK866, an inhibitor of NAD biosynthesis . This inhibition affects cellular metabolism and has implications for various biological processes.

Comparison with Similar Compounds

Structural Analogues with Aryl Substitutions

Compounds in share a core structure of 4-[1,6-dihydro-6-iminopyridazin-1-yl]butanoic acid hydrochloride but differ in aryl substituents (Table 1). Key comparisons include:

Table 1: Structural and Physical Properties of Aryl-Substituted Analogues

| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| 3b | 2-Fluoro-4-biphenylyl | 53 | 240–244 | Biphenyl with fluorine substitution |

| 3c | 4-Chlorophenyl | 55 | 221–223 | Electron-withdrawing Cl group |

| 3d | 4-Fluorophenyl | 40 | 245–247 | Fluorine para to pyridazine |

| 3e | 3-Methoxyphenyl | 52 | 198–200 | Electron-donating OCH₃ group |

| 3f | 3,5-Bistrifluoromethylphenyl | 70 | 203–205 | Strongly electron-withdrawing CF₃ groups |

- Impact of Substituents :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase melting points due to enhanced dipole interactions (e.g., 3c, 3f) .

- Electron-donating groups (e.g., OCH₃ in 3e) reduce melting points, likely due to reduced packing efficiency .

- 3f exhibits the highest yield (70%), attributed to the stabilizing effect of trifluoromethyl groups during synthesis .

Amino-Substituted Derivatives

Compounds like (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride () and (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride () introduce an amino group at the third carbon, altering pharmacokinetic properties:

- Solubility: Increased polarity from the amino group may improve aqueous solubility compared to non-amino analogues.

Methyl-Substituted Analogues

3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride () features a methyl branch at the third carbon:

- Synthesis : Commercial availability from 5 suppliers suggests robust synthetic protocols, unlike niche derivatives .

Other Butanoic Acid Derivatives

- 4-(Dimethylamino)butanoic Acid Hydrochloride (): A tertiary amine analogue with applications in polymer research. Its dimethylamino group confers basicity, altering solubility and reactivity compared to pyridine-containing analogues.

- 4-Amino-3-phenylbutyric Acid Hydrochloride (): Combines phenyl and amino groups, likely targeting GABAergic pathways. Molecular weight (546.05) exceeds pyridine derivatives, impacting diffusion rates .

Biological Activity

3-(Pyridin-4-yl)butanoic acid hydrochloride is a chemical compound known for its potential biological activities. It has a molecular formula of C9H12ClNO2 and is primarily studied for its interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound consists of a butanoic acid backbone with a pyridine ring attached to the fourth carbon. This unique structure allows for various chemical modifications and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. One significant pathway involves its role as a precursor in the synthesis of FK866, an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. This inhibition can affect cellular metabolism and has implications in cancer therapy and neurodegenerative diseases.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the pyridine moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the compound may have potential as an antibacterial agent.

Neuroprotective Effects

Research has also explored the neuroprotective effects of pyridine derivatives. Compounds structurally related to this compound have demonstrated the ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's.

Case Study: FK866 Synthesis

A notable study focused on the synthesis of FK866 from this compound demonstrated its role in inhibiting NAD biosynthesis in cancer cells. The study highlighted how this inhibition leads to reduced cell proliferation and increased apoptosis in certain cancer types.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 3-(Pyridin-4-yl)butanoic acid HCl | Pyridine derivative | Antimicrobial, Neuroprotective | 3.12 - 12.5 |

| 4-(Piperidin-4-yl)butanoic acid HCl | Piperidine derivative | Moderate Antimicrobial | 6.25 - 15 |

| γ-Oxo-3-pyridinebutyric Acid | Pyridine derivative | Limited antibacterial activity | >20 |

This table summarizes the biological activities and efficacy of related compounds, indicating that while they share structural similarities, their biological effects can vary significantly.

Q & A

Q. Basic

- NMR Spectroscopy : Confirm the pyridine ring (δ 7.2–8.5 ppm) and carboxylic proton (δ 12–13 ppm). Compare with reference spectra of analogous compounds .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm. A retention time shift in the hydrochloride form vs. free base indicates successful salt formation .

- Melting Point : Compare observed values (e.g., 165–170°C for similar hydrochlorides) to literature data .

What purification strategies are effective for isolating this compound?

Q. Basic

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the free acid and hydrochloride salt.

- Ion-Exchange Chromatography : Separate charged species using Dowex resin, eluting with HCl gradients .

- Lyophilization : For hygroscopic batches, freeze-drying ensures stability .

How can this compound be applied in neuroprotective studies?

Q. Advanced

- In Vitro Models : Test efficacy in glutamate-induced neuronal damage (e.g., SH-SY5Y cells). Measure viability via MTT assays and apoptosis markers (caspase-3/7) .

- Mechanistic Studies : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., NMDA receptors). Structural analogs show potential in reducing excitotoxicity .

What safety protocols are critical when handling this compound?

Q. Basic/Advanced

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing .

- Spill Management : Neutralize with sodium bicarbonate, then collect in chemical waste containers.

- Storage : Keep in airtight, light-resistant containers at room temperature. Desiccate to prevent hydrolysis .

How should researchers resolve discrepancies in reported physicochemical data?

Q. Advanced

- Cross-Validation : Compare melting points, NMR, and HPLC data across multiple batches. For example, if melting points vary (e.g., 160–175°C), perform DSC to confirm polymorphic forms .

- Collaborative Studies : Share samples with independent labs to verify purity and structural assignments.

What analytical methods validate the hydrochloride salt form?

Q. Advanced

- Elemental Analysis : Confirm Cl⁻ content (theoretical ~15% for C₉H₁₁NO₂·HCl).

- FT-IR : Identify N–H stretches (2500–3000 cm⁻¹) and carboxylate vibrations (1700 cm⁻¹) .

- X-ray Diffraction : Resolve crystal structure to distinguish salt from free acid .

How stable is this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.